

BW 245C: A Selective DP1 Receptor Agonist – Technical Monograph

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Compound of Interest

Compound Name:	BW 245C
CAS No.:	72880-75-2
Cat. No.:	B7803703

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Executive Summary

BW 245C is a hydantoin-based prostaglandin analogue engineered to function as a highly selective agonist for the Prostaglandin D2 receptor 1 (DP1).[1] Unlike its endogenous counterpart PGD2, which promiscuously activates both DP1 and DP2 (CRTH2) receptors, **BW 245C** allows researchers to isolate DP1-mediated pathways—specifically Gs-coupled signaling—without the confounding variables of DP2-mediated chemotaxis or Th2 immune modulation.

This guide synthesizes the physicochemical properties, pharmacological mechanisms, and validated experimental protocols for **BW 245C**, integrating recent structural insights (2025) regarding its binding mode.

Chemical Identity & Physicochemical Profile[2]

BW 245C is structurally distinct from the cyclopentane ring structure of natural prostaglandins, utilizing a hydantoin core to enhance stability and receptor specificity.

Key Chemical Data

Property	Specification
Common Name	BW 245C
IUPAC Name	(4R)-rel-3-[(3S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid
CAS Registry	72814-32-5
Molecular Formula	C ₁₉ H ₃₂ N ₂ O ₅
Molecular Weight	368.5 g/mol
Physical State	Crystalline Solid
Purity	≥98%
Storage	-20°C (Desiccated)

Solubility & Stability Matrix

Critical Note: While soluble in aqueous buffers, the hydantoin ring is susceptible to hydrolysis over time in aqueous environments.

Solvent	Solubility (approx.)	Stability Recommendation
DMSO	50 mg/mL	High. Store stock at -20°C. Stable for >6 months.
Ethanol	50 mg/mL	Moderate. Evaporation risk; seal tightly.
PBS (pH 7.2)	2.4 mg/mL	Low. Prepare immediately before use. Do not store >24 hours.

Pharmacodynamics: Mechanism of Action

Receptor Selectivity

BW 245C binds the DP1 receptor with high affinity (

values typically in the nanomolar range) and acts as a full agonist. Crucially, it exhibits negligible activity at the DP2 (CRTH2) receptor, which is Gi-coupled and responsible for eosinophil recruitment. This selectivity renders **BW 245C** the "gold standard" tool for distinguishing vasorelaxant/anti-thrombotic effects (DP1) from pro-inflammatory chemotaxis (DP2).

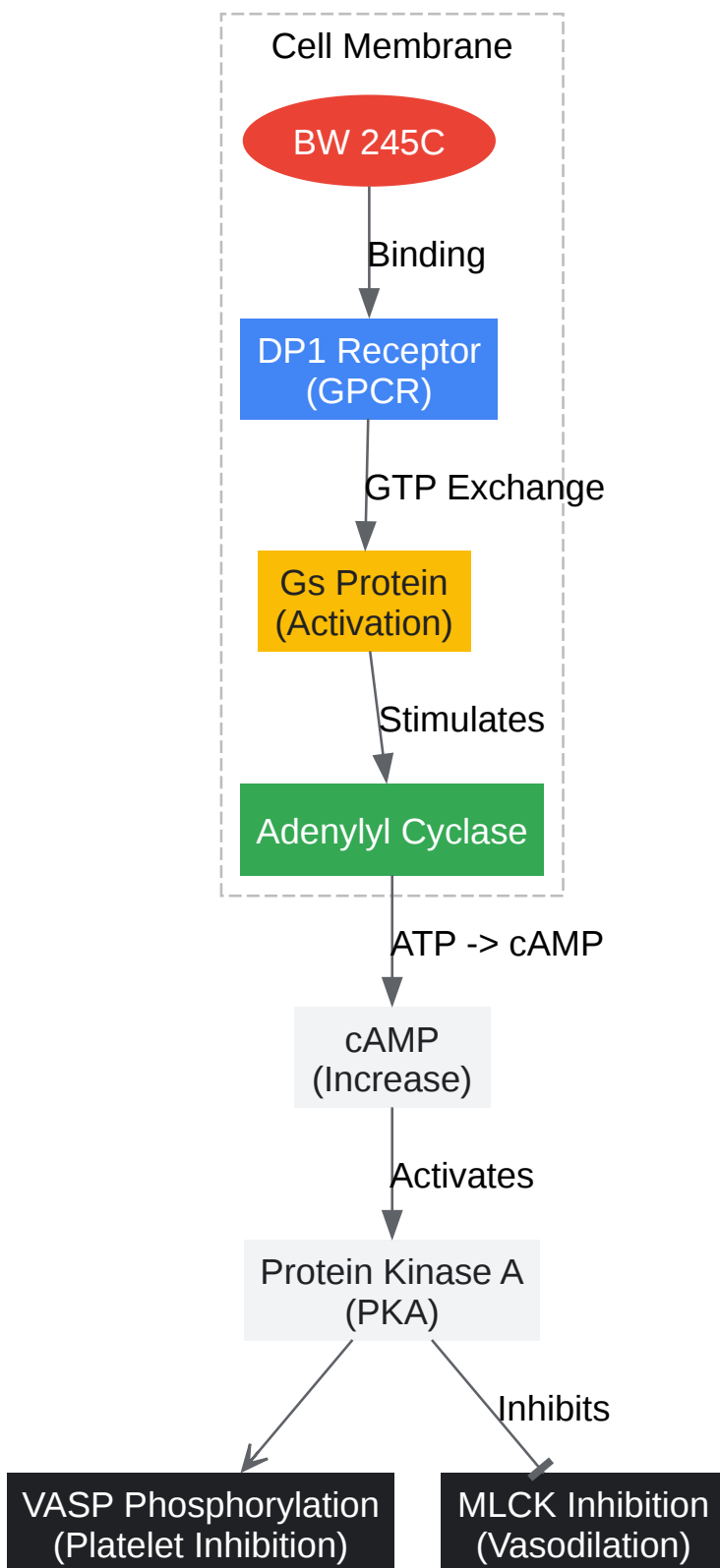
Signaling Pathway

Upon binding, **BW 245C** induces a conformational change in the DP1 receptor, facilitating the exchange of GDP for GTP on the G

s subunit. This triggers the adenylate cyclase (AC) cascade.

Figure 1: DP1 Receptor Signaling Cascade

The following diagram illustrates the Gs-coupled pathway activated by **BW 245C**, leading to downstream vasodilation and platelet inhibition.



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Caption: **BW 245C** binds DP1, activating Gs-protein.[1][2][3][4][5] This stimulates Adenylyl Cyclase, increasing cAMP, which activates PKA to phosphorylate effectors like VASP (inhibiting platelets) or MLCK (relaxing smooth muscle).

Physiological Applications

Platelet Aggregation Inhibition

BW 245C is a potent inhibitor of platelet aggregation.[6] Unlike aspirin (which inhibits TXA2 synthesis), **BW 245C** actively elevates cAMP, which sequesters calcium and prevents the conformational changes required for aggregation. It is effective against ADP, collagen, and thrombin-induced aggregation.

Cardiovascular Research (Vasodilation)

In ex vivo models (e.g., Langendorff heart, aortic rings), **BW 245C** induces relaxation of vascular smooth muscle. Recent studies (2025) utilizing Cryo-EM have elucidated that **BW 245C** stabilizes a specific active state of DP1 that may explain its efficacy in improving cerebral blood flow during ischemic stroke models [1, 2].

Metabolic Studies

Emerging research suggests DP1 agonism via **BW 245C** can inhibit diet-induced obesity in murine models, potentially by regulating appetite and improving endothelial function [3].

Experimental Handling & Protocols

Protocol A: Preparation of Stock and Working Solutions

Causality: **BW 245C** is hydrophobic. Direct addition to aqueous media often results in micro-precipitation, leading to inconsistent

data.

- Stock Solution (10 mM): Dissolve 3.68 mg of **BW 245C** in 1 mL of anhydrous DMSO. Vortex until completely clear.
 - Validation: Solution should be visibly clear with no particulate matter.

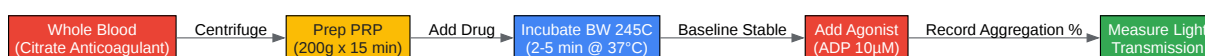
- Aliquot & Store: Dispense into 50 μ L aliquots in amber tubes. Store at -20°C .
 - Why: Avoids repeated freeze-thaw cycles which degrade the hydantoin ring.
- Working Solution: On the day of the experiment, dilute the DMSO stock 1:1000 into PBS or Tyrode's buffer (final conc. 10 μM).
 - Critical: Use immediately. Do not store aqueous dilutions >24 hours.

Protocol B: In Vitro Platelet Aggregation Assay

Objective: Measure the anti-thrombotic potency of **BW 245C**.^{[4][6][7]}

Figure 2: Platelet Aggregation Workflow

Step-by-step logic for assessing **BW 245C** activity using Light Transmission Aggregometry (LTA).



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Caption: Workflow for Light Transmission Aggregometry. **BW 245C** is incubated with Platelet-Rich Plasma (PRP) prior to challenge with ADP to quantify inhibition of aggregation.

Detailed Steps:

- Blood Collection: Draw blood into 3.2% sodium citrate (1:9 ratio).
- PRP Isolation: Centrifuge at 200 x g for 15 minutes. Collect the supernatant (Platelet-Rich Plasma).
- PPP Prep: Centrifuge remaining blood at 2000 x g to obtain Platelet-Poor Plasma (PPP) for the "100% transmission" baseline.
- Incubation: Add **BW 245C** (titrate 1 nM – 1 μM) to PRP cuvettes. Incubate for 2 minutes at 37°C .

- Control: Vehicle (DMSO < 0.1%) only.
- Challenge: Add ADP (typically 5-10 μ M) to induce aggregation.
- Readout: Monitor light transmission for 5 minutes. **BW 245C** should dose-dependently reduce the maximum amplitude of aggregation.

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